molecular formula C15H13NO2 B12615393 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde CAS No. 916816-50-7

3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde

Cat. No.: B12615393
CAS No.: 916816-50-7
M. Wt: 239.27 g/mol
InChI Key: JWVOLHYYOWCGSA-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde involves the Mannich condensation reaction. This reaction typically involves the condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in multiple reaction pathways, enhancing its versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde stands out due to its aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

916816-50-7

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-phenyl-2,4-dihydro-1,3-benzoxazine-6-carbaldehyde

InChI

InChI=1S/C15H13NO2/c17-10-12-6-7-15-13(8-12)9-16(11-18-15)14-4-2-1-3-5-14/h1-8,10H,9,11H2

InChI Key

JWVOLHYYOWCGSA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C=O)OCN1C3=CC=CC=C3

Origin of Product

United States

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